2-amino-6-tert-butyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-tert-butyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a complex organic compound with a unique structure that includes a benzothiophene core, an amino group, a tert-butyl group, and a furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate amine and carboxylic acid derivative under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Secondary or tertiary amines.
Substitution: : Substituted benzothiophenes with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the compound's role.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the furan derivative. Similar compounds might include other benzothiophene derivatives or compounds with similar functional groups. These compounds may have different biological activities or chemical properties due to variations in their structures.
List of Similar Compounds
2-Amino-4-tert-butylphenol
4-Ethoxy-N-(tetrahydro-2-furylmethyl)benzamide
2-Amino-6-tert-butyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(2,3)11-6-7-13-14(9-11)23-16(19)15(13)17(21)20-10-12-5-4-8-22-12/h4-5,8,11H,6-7,9-10,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGBGSWOOCOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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